molecular formula C10H8F4O2 B3108672 Ethyl 4-fluoro-2-(trifluoromethyl)benzoate CAS No. 167758-89-6

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate

Cat. No. B3108672
M. Wt: 236.16 g/mol
InChI Key: QDOQNCZRSWZZOG-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate is a substituted benzoic acid derivative . It is a compound with the molecular formula C10H9F3O2 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-fluoro-2-(trifluoromethyl)benzoate consists of a benzoic acid core with a trifluoromethyl group (-CF3) and a fluorine atom (-F) attached to the benzene ring. The carboxylic acid group (-COOH) of the benzoic acid is esterified with an ethyl group (-CH2CH3) .


Physical And Chemical Properties Analysis

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate has a molecular weight of 218.173 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

Photopolymerization and Coating Applications

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate and its derivatives have shown significant potential in photopolymerization. A study by Avci, Mathias, and Thigpen (1996) demonstrated the rapid photopolymerization of new benzoate ester derivatives, including 4-fluoro-, 4-trifluoromethyl-benzoate esters, which displayed reactivity 2 to 8 times faster than MMA (methyl methacrylate). These materials are suitable for rapid photocure in thin film and coating applications, especially due to their linear structure properties, as opposed to highly crosslinked systems formed from multifunctional systems (Avci, Mathias, & Thigpen, 1996).

Liquid Crystal Synthesis

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate plays a significant role in the synthesis of liquid crystals. Bracon et al. (2000) synthesized two series of monomers containing this compound, which exhibited high smectogen properties and enantiotropic smectogen mesophases over a wide temperature range. The nature of the rigid mesogenic core in these compounds showed a significant impact on their thermotropic polymorphism and monomorphic character (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Molecular Ordering Analysis

In a study on molecular ordering of smectogenic compounds, Ojha and Pisipati (2003) analyzed ethyl 4-fluoro-2-(trifluoromethyl)benzoate (FLUORO2) using quantum mechanics and computer simulation. They focused on translatory and orientational motions, and the study provided insights into the molecular ordering and interaction energies of these compounds at phase transition temperatures (Ojha & Pisipati, 2003).

UV Stability and Photoresponsive Behavior

Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals containing ethyl 4-fluoro-2-(trifluoromethyl)benzoate. Their study focused on UV stability and spectral shifts in the UV-visible region. This research provides valuable insights into enhancing the UV stability of molecules while maintaining conductivity (Praveen & Ojha, 2012).

Versatility in Chemical Reactions

Zhou et al. (2018) demonstrated the versatility of trifluoromethyl benzoate, a related compound, as a trifluoromethoxylation reagent in various chemical reactions. This study highlights the synthetic potency of such compounds in different chemical transformations, indicating the broad application spectrum of ethyl 4-fluoro-2-(trifluoromethyl)benzoate and its derivatives (Zhou, Ni, Zeng, & Hu, 2018).

Safety And Hazards

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . When handling, do not eat, drink, or smoke, and keep containers securely sealed when not in use .

properties

IUPAC Name

ethyl 4-fluoro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQNCZRSWZZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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